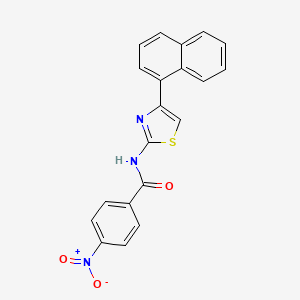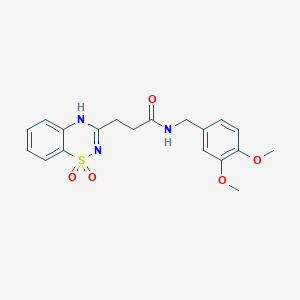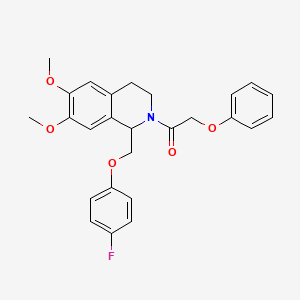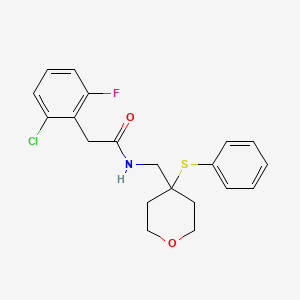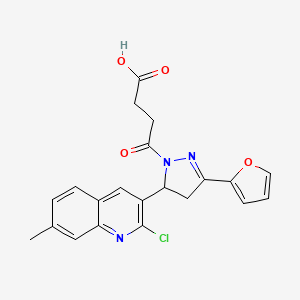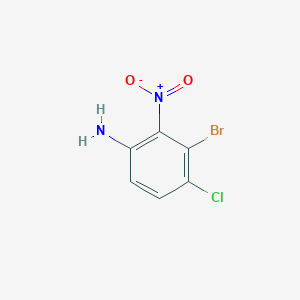
3-Bromo-4-chloro-2-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-chloro-2-nitroaniline: is an organic compound with the chemical formula C6H4BrClN2O2 . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and nitro groups. This compound is known for its applications in various fields, including organic synthesis and material science.
作用机制
Mode of Action
The mode of action of 3-Bromo-4-chloro-2-nitroaniline involves several steps . First, a nitration reaction occurs, followed by a conversion from the nitro group to an amine, and finally a bromination . The nitro group is meta directing, meaning that it directs the incoming electrophile to the meta position relative to itself .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and the biological system in which it is used. Given its chemical structure and reactivity, it may cause changes in cellular function or structure, potentially leading to observable phenotypic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other chemicals or biological molecules, and physical factors such as temperature and pressure .
生化分析
Biochemical Properties
It is known that nitro compounds, like 3-Bromo-4-chloro-2-nitroaniline, are important nitrogen derivatives . The nitro group in these compounds is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen .
Cellular Effects
Nitro compounds can have various effects on cells, depending on their specific structure and the cellular context .
Molecular Mechanism
Nitro compounds can be prepared in several ways, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These reactions could potentially influence the molecular mechanism of action of this compound.
Temporal Effects in Laboratory Settings
It is known that the compound is a solid at room temperature .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. A related compound, 2-chloro-4-nitroaniline, has been reported to be metabolized by Rhodococcus sp. strain MB-P1 via a novel aerobic degradation pathway .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-2-nitroaniline typically involves a multi-step process:
Nitration: The introduction of a nitro group (-NO2) to the benzene ring. This step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: The addition of a bromine atom to the benzene ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe).
Chlorination: The introduction of a chlorine atom to the benzene ring. This step can be performed using chlorine gas (Cl2) or other chlorinating agents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions:
Oxidation: 3-Bromo-4-chloro-2-nitroaniline can undergo oxidation reactions, where the nitro group can be further oxidized to form other functional groups.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of nitroso compounds or other oxidized derivatives.
Reduction: Formation of 3-Bromo-4-chloro-2-aminoaniline.
Substitution: Formation of various substituted aniline derivatives depending on the substituent introduced.
科学研究应用
Chemistry: 3-Bromo-4-chloro-2-nitroaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology and Medicine:
Industry: This compound is used in the production of dyes, pigments, and other materials. Its unique chemical properties make it suitable for applications in material science, including the development of nonlinear optical materials .
相似化合物的比较
4-Bromo-2-nitroaniline: Similar structure but lacks the chlorine atom.
2-Chloro-4-nitroaniline: Similar structure but lacks the bromine atom.
4-Chloro-2-nitroaniline: Similar structure but lacks the bromine atom.
Uniqueness: 3-Bromo-4-chloro-2-nitroaniline is unique due to the presence of both bromine and chlorine atoms on the benzene ring, along with the nitro group. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and material science .
属性
IUPAC Name |
3-bromo-4-chloro-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O2/c7-5-3(8)1-2-4(9)6(5)10(11)12/h1-2H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWRKJNAVOGBGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)[N+](=O)[O-])Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[6-[4-(2,5-dimethylphenyl)piperazino]-6-keto-hexyl]-6-morpholino-2-thioxo-1H-quinazolin-4-one](/img/new.no-structure.jpg)
![4-[[1-(2-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2982352.png)
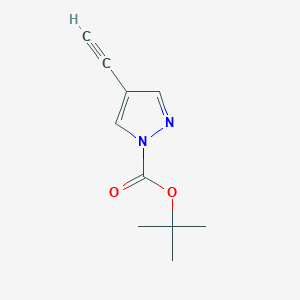
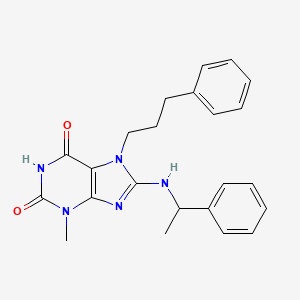
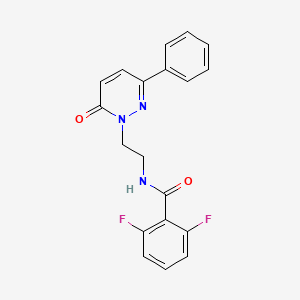
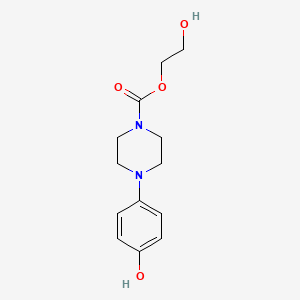
![3-Chloro-4-(3-hydroxyanilino)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2982359.png)
![2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2982360.png)
